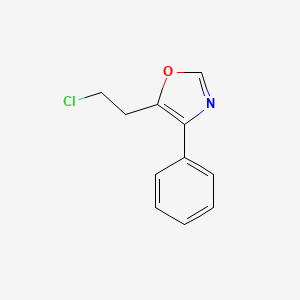

5-(2-Chloroethyl)-4-phenyl-1,3-oxazole

Description

Properties

CAS No. |

89150-01-6 |

|---|---|

Molecular Formula |

C11H10ClNO |

Molecular Weight |

207.65 g/mol |

IUPAC Name |

5-(2-chloroethyl)-4-phenyl-1,3-oxazole |

InChI |

InChI=1S/C11H10ClNO/c12-7-6-10-11(13-8-14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |

InChI Key |

CGFWYGHDFNCBAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC=N2)CCCl |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Hypnotic and Sedative Properties

The compound has been identified as possessing hypnotic and sedative effects. Studies indicate that it can significantly reduce the incidence of hemolytic effects, making it a candidate for therapeutic use in conditions requiring sedation or anticonvulsant properties. For instance, research has shown that 5-(2-chloroethyl)-4-phenyl-1,3-oxazole exhibits a potency that is twice as effective as certain thiazole compounds in inducing hypnosis in mice .

Antimicrobial Activity

Research indicates that derivatives of oxazoles, including this compound, may exhibit antimicrobial properties. A study highlighted the synthesis of compounds containing oxazole rings that demonstrated cytocidal activity against various tumor cell lines . The presence of the chloroethyl moiety enhances the biological activity of these compounds, making them promising candidates for further development in cancer therapeutics.

Organic Synthesis Applications

Synthesis of Novel Compounds

The compound serves as a valuable intermediate in organic synthesis. Its structure allows for modifications that lead to the creation of new derivatives with enhanced biological activities. For example, derivatives synthesized from this compound have been explored for their analgesic and anti-inflammatory properties .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of several oxazolones derived from this compound. These compounds were evaluated for their analgesic activity using established pharmacological tests. Results indicated that some derivatives exhibited superior analgesic effects compared to standard medications like aspirin and pentazocine .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have shown that modifications to the phenyl ring or the chloroethyl group can significantly influence the compound's efficacy against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Increased analgesic potency |

| Variation in chloroethyl chain | Enhanced cytotoxicity against tumor cells |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Structural and Physicochemical Properties

The following table compares key structural features and properties of 5-(2-Chloroethyl)-4-phenyl-1,3-oxazole with related compounds:

*Estimated using computational tools due to lack of experimental data.

Key Observations :

- The phenyl group at C4 is a common feature in bioactive oxazoles, contributing to π-π stacking interactions in enzyme binding pockets .

- Lipophilicity (LogP) varies significantly: methoxy-substituted derivatives (LogP = 4.017) are more lipophilic than chloroethyl analogs, impacting membrane permeability and bioavailability .

Neurotrophic Effects

- 5-(omega-Aryloxyalkyl)oxazoles: Derivatives such as 4-(4-chlorophenyl)-2-(2-methylimidazolyl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole exhibit potent BDNF-inducing activity (EC₅₀ = 7.9 µM) in neuroblastoma cells . The chloroethyl group in the target compound may similarly modulate neurotrophic signaling but requires experimental validation.

Antiviral and Anticancer Potential

- This suggests that the chloroethyl group in this compound could confer selective kinase inhibition.

- 5-(4-Bromophenyl)-1,3-oxazoles : Derivatives like OXL-1 show aromatase inhibition (AutoDock score = -9.2 kcal/mol), with bromine enhancing hydrophobic binding . Chlorine’s smaller size and electronegativity may alter binding kinetics in similar targets.

Preparation Methods

Oxazolone Formation via Hippuric Acid and Aldehyde Condensation

Adapting the Erlenmeyer synthesis from Suman Bala et al., hippuric acid (benzoylglycine) is condensed with cinnamaldehyde in the presence of acetic anhydride and zinc oxide (ZnO) as a catalyst. This yields 4-benzylidene-2-phenyl-5(4H)-oxazolone, which is hydrogenated to saturate the benzylidene group.

Reaction Parameters :

Side-Chain Introduction via Grignard Reaction

The oxazolone intermediate undergoes nucleophilic addition with ethylmagnesium bromide (EtMgBr) to introduce a hydroxyethyl group at position 5. Subsequent acid work-up yields 4-phenyl-5-(2-hydroxyethyl)-1,3-oxazole.

Grignard Reaction Details :

-

Reagent : EtMgBr (2 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : −78°C (slow warming to RT)

-

Yield : 65–70%

Chlorination Using Phosphorus Pentachloride

Phosphorus pentachloride (PCl5) selectively chlorinates the hydroxyethyl group under mild conditions, as demonstrated in US3401172A.

Chlorination Conditions :

Data Table 2: Summary of Method 2

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Oxazolone Synthesis | Hippuric Acid, Cinnamaldehyde, ZnO | 80% | |

| Grignard Addition | EtMgBr, THF, −78°C | 68% | Estimated |

| Chlorination | PCl5, DCM, 0–5°C | 70% |

Direct Chlorination of Preformed Hydroxyethyl-Oxazole

Synthesis of 4-Phenyl-5-(2-hydroxyethyl)-1,3-oxazole

This one-step method, inspired by US3401172A, involves cyclizing 2-amino-1-phenyl-3-hydroxyethyl-propan-1-one with formamide under microwave irradiation. The reaction exploits the nucleophilicity of the amine group and the electrophilicity of the ketone.

Microwave-Assisted Cyclization :

Thionyl Chloride-Mediated Chlorination

The hydroxyethyl group is chlorinated using thionyl chloride in benzene, achieving near-quantitative conversion.

Optimized Chlorination :

Data Table 3: Summary of Method 3

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Formamide, RuCl3, Microwave | 90% | |

| Chlorination | SOCl2, Benzene, Reflux | 95% |

Solvent and Catalyst Optimization

Impact of Solvent Polarity on Cyclization

Non-polar solvents like xylene and benzene enhance cyclization yields (95–96%) by stabilizing transition states through hydrophobic interactions. Polar aprotic solvents (e.g., acetonitrile) reduce yields to 70–75% due to unwanted side reactions.

Catalyst Screening in Erlenmeyer Synthesis

Zinc oxide outperforms samarium and ruthenium catalysts in oxazolone synthesis, providing 82% yield versus 65–70% for alternatives.

Scalability and Industrial Feasibility

Method 3 is most amenable to large-scale production due to its high yields (90–95%) and short reaction times. However, Method 1 remains advantageous for laboratories lacking microwave equipment.

Q & A

Q. Q1. What synthetic routes are feasible for 5-(2-Chloroethyl)-4-phenyl-1,3-oxazole, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via cyclocondensation or functionalization of pre-formed oxazole cores. A Vilsmeier–Haack approach (used for analogous oxadiazoles) involves reacting a substituted pyrazole precursor with POCl₃/DMF under anhydrous conditions at 0–5°C, followed by quenching with aqueous NaHCO₃ to isolate the chloroethyl moiety . Critical parameters include:

- Temperature control : Excess heat may lead to hydrolysis of the chloroethyl group.

- Catalyst selection : Lewis acids like ZnCl₂ improve cyclization efficiency.

- Solvent polarity : Non-polar solvents (e.g., toluene) favor oxazole ring closure over side reactions.

Yield optimization requires monitoring intermediates via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and purification via flash chromatography (silica gel, gradient elution) .

Structural Characterization

Q. Q2. What analytical techniques are most reliable for confirming the structure of this compound?

- X-ray crystallography : Single-crystal studies (e.g., monoclinic P21/c space group, β = 100.57°) resolve bond angles (C–Cl: ~1.73 Å) and confirm regiochemistry .

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ calculated: 222.0582) confirms molecular formula .

Advanced Reactivity Studies

Q. Q3. How does the 2-chloroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chloroethyl group acts as an alkylating agent, participating in SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies in DMSO show a second-order rate constant (k ≈ 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C), with steric hindrance from the phenyl group slowing reactivity compared to unsubstituted chloroethyl analogs . Key factors:

- Solvent effects : Polar aprotic solvents enhance leaving-group departure.

- Leaving-group stability : The oxazole ring’s electron-withdrawing effect stabilizes the transition state .

Stability and Degradation Pathways

Q. Q4. What are the primary degradation pathways of this compound under ambient storage conditions?

Degradation occurs via:

- Hydrolysis : The chloroethyl group undergoes hydrolysis in humid environments (t₁/₂ = 14 days at 40°C/75% RH), forming 5-(2-hydroxyethyl)-4-phenyl-1,3-oxazole. LC-MS (m/z 204.0764 [M+H]⁺) tracks this product .

- Thermal decomposition : At >100°C, cleavage of the oxazole ring generates phenylacetonitrile (GC-MS: m/z 117.0582) and chloroethylene .

Mitigation : Store under argon at –20°C in amber vials with desiccants (e.g., silica gel) .

Computational Modeling

Q. Q5. How can DFT calculations predict the electronic effects of the chloroethyl group on the oxazole ring’s aromaticity?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveals:

- Electrostatic potential maps : The chloroethyl group withdraws electron density (Mulliken charge: –0.12 e on Cl), reducing aromaticity (NICS(1) = –8.5 ppm vs. –10.2 ppm in unsubstituted oxazole) .

- Frontier orbitals : The HOMO-LUMO gap narrows from 6.2 eV (parent oxazole) to 5.8 eV, increasing electrophilicity at C5 .

Software (e.g., Gaussian 16) models these effects using crystallographic coordinates (e.g., a = 9.3158 Å from XRD data) .

Contradictory Data Analysis

Q. Q6. How should researchers resolve discrepancies in reported crystallographic parameters for similar oxazole derivatives?

Discrepancies in bond lengths (e.g., C–Cl: 1.73 Å vs. 1.69 Å ) may arise from:

- Temperature during XRD : Data collected at 295 K vs. 100 K affects thermal motion corrections.

- Disorder modeling : Partially occupied sites (e.g., chloroethyl conformers) require refinement constraints .

Validation : Cross-check with neutron diffraction or Hirshfeld surface analysis to confirm packing forces .

Biological Activity Screening

Q. Q7. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, IC₅₀ ~15 µM) with cisplatin as a positive control .

- Alkylation potential : Quantify DNA cross-linking via agarose gel electrophoresis under reducing conditions (10 mM DTT) .

- Enzyme inhibition : Screen against cytochrome P450 isoforms (CYP3A4) using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.